N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)cinnamamide
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Overview
Description
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)cinnamamide: is a chemical compound belonging to the class of pyrrolopyridines. These compounds are notable for their diverse biological activities and potential therapeutic applications. The compound's structure features a pyrrolo[3,4-b]pyridine core, fused with a pyrrole ring, and an ethyl linker attached to a cinnamamide moiety. This unique molecular architecture makes it an interesting subject for scientific exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis typically involves several key steps:
Starting Material Preparation: Begin with pyrrole derivatives and pyridine intermediates.
Cyclization: Utilize cyclization reactions to form the pyrrolo[3,4-b]pyridine core.
Functionalization: Attach the ethyl linker and the cinnamamide group via coupling reactions.
Purification: Employ chromatographic techniques to isolate the desired compound.
Industrial Production Methods
Industrially, synthesis might leverage high-throughput methods, using automated synthesisers and continuous flow reactors. Reaction conditions often include:
Catalysts such as palladium complexes for coupling reactions.
Solvents like dichloromethane or tetrahydrofuran.
Controlled temperatures ranging from ambient to slightly elevated.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: Can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminium hydride.
Substitution: Electrophilic and nucleophilic substitutions, influenced by the presence of activating or deactivating groups on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Palladium, platinum.
Major Products Formed
Oxidation: Formation of oxo derivatives and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives and alkylated products.
Scientific Research Applications
In Chemistry
Used as a building block for synthesizing more complex molecules.
Acts as a ligand in coordination chemistry.
In Biology
Investigated for its potential as an anti-cancer agent.
Studied for antimicrobial properties.
In Medicine
Explored as a candidate for drug development due to its bioactive structure.
Research ongoing into its efficacy as an anti-inflammatory agent.
In Industry
Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The compound's mechanism of action often involves interacting with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: May inhibit enzymes by binding to the active site, modulate receptor activity, or intercalate with DNA.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,4-dioxo-4H-pyrrolo[2,3-d]pyrimidin-5(6H)-yl)ethyl)cinnamamide
N-(2-(5,6-dioxo-6H-pyrrolo[2,3-b]indole-7(8H)-yl)ethyl)cinnamamide
Uniqueness
The specific substitution pattern on the pyrrolo[3,4-b]pyridine core provides unique electronic and steric properties.
Exhibits a distinct interaction profile with biological targets compared to its analogs, making it a candidate for specialized therapeutic applications.
Exploring N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)cinnamamide gives a glimpse into the intricate dance of atoms that forms the basis of our chemical universe. Fascinated yet?
Properties
IUPAC Name |
(E)-N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-15(9-8-13-5-2-1-3-6-13)19-11-12-21-17(23)14-7-4-10-20-16(14)18(21)24/h1-10H,11-12H2,(H,19,22)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZACTPMKZYHNU-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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